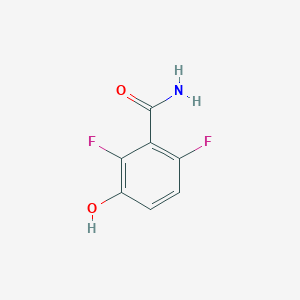

2,6-Difluoro-3-hydroxybenzamide

Description

Properties

IUPAC Name |

2,6-difluoro-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNIADKIUCGMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668954 | |

| Record name | 2,6-Difluoro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951122-37-5 | |

| Record name | 2,6-Difluoro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,6 Difluoro 3 Hydroxybenzamide and Its Derivatives

Primary Synthetic Routes to 2,6-Difluoro-3-hydroxybenzamide

The principal synthetic pathways to this compound and its analogs involve several key chemical transformations. These routes are designed to be concise and efficient, allowing for the generation of a wide range of derivatives for structure-activity relationship (SAR) studies.

Alkylation of Phenols with Halides

A common and straightforward method for the derivatization of this compound is the alkylation of the phenolic hydroxyl group. This reaction is typically achieved by treating the phenol with an alkyl halide in the presence of a base. The choice of base and solvent is critical for the success of the reaction. Potassium carbonate is a frequently used base, and dimethylformamide (DMF) is a common solvent. This method has been successfully applied to synthesize a variety of 3-substituted 2,6-difluorobenzamide (B103285) analogues. For instance, the reaction of this compound with various alkyl halides in the presence of potassium carbonate and DMF provides the corresponding 3-alkoxy derivatives.

A specific example is the synthesis of 3-(cyanomethoxy)-2,6-difluorobenzamide, which serves as a common intermediate for further elaboration. This is prepared by the alkylation of this compound with chloroacetonitrile.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Reference |

| This compound | Alkyl halide | K₂CO₃ | DMF | 3-Alkoxy-2,6-difluorobenzamide | |

| This compound | Chloroacetonitrile | K₂CO₃ | DMF | 3-(Cyanomethoxy)-2,6-difluorobenzamide |

Hydrolysis Reactions

Hydrolysis is a key reaction in the synthesis of 2,6-difluorobenzamide, a precursor to this compound. One of the primary industrial methods for preparing 2,6-difluorobenzamide is the hydrolysis of 2,6-difluorobenzonitrile. This transformation can be catalyzed by either acids or bases. For example, the hydrolysis of 2,6-difluorobenzonitrile can be carried out using a sodium hydroxide solution. In a specific patented method, 2,6-difluorobenzonitrile is treated with a 20% sodium hydroxide solution, followed by the addition of 30wt% hydrogen peroxide, to yield 2,6-difluorobenzamide.

Another approach involves the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in near-critical water, which is presented as a greener alternative to acid or base-catalyzed methods. This process involves heating deionized water and 2,6-difluorobenzonitrile in an autoclave at temperatures between 200-350°C. google.com This method avoids the use of corrosive catalysts and simplifies the purification process. google.com

| Starting Material | Reagents/Conditions | Product | Reference |

| 2,6-Difluorobenzonitrile | 20% NaOH, 30wt% H₂O₂, 50°C | 2,6-Difluorobenzamide | |

| 2,6-Difluorobenzonitrile | Deionized water, 200-350°C (autoclave) | 2,6-Difluorobenzamide | google.com |

Conversion of Carboxylic Functions to Amides

The direct conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis and is applicable to the preparation of this compound and its derivatives. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia or an amine.

One documented synthesis of a complex benzamide (B126) derivative started from 2,6-difluorobenzoic acid. nih.gov Although the specific conversion to the primary amide is not detailed in the abstract, this transformation is a standard procedure in medicinal chemistry. Typically, the carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride, which is then reacted with a source of ammonia to furnish the primary amide.

| Starting Material | Reagents | Intermediate | Reagents | Product | Reference |

| 2,6-Difluorobenzoic acid | Thionyl chloride or Oxalyl chloride | 2,6-Difluorobenzoyl chloride | Ammonia | 2,6-Difluorobenzamide | nih.gov |

Hydrogenation Reactions in Synthesis

While specific examples of hydrogenation reactions in the direct synthesis of this compound are not prevalent in the provided search results, catalytic hydrogenation is a powerful tool in organic synthesis that can be applied to the synthesis of precursors or analogs. For instance, the reduction of a nitro group to an amino group is a common transformation that can be achieved by catalytic hydrogenation. In a patented process for a related compound, 2,4-difluoro-3-hydroxybenzoic acid, a reduction step is mentioned to convert a nitro group to an amine. researchgate.net This suggests that a potential route to a substituted this compound could involve the hydrogenation of a corresponding nitro-substituted precursor.

The hydrogenation of amides to amines is another relevant transformation, although it is a challenging reaction. semanticscholar.orgu-tokyo.ac.jp Recent advances have shown that bifunctional copper(I)/N-heterocyclic carbene-guanidine catalysts can effectively hydrogenate certain benzamides to the corresponding alcohols. chemrxiv.orgacs.org This methodology could potentially be adapted for the synthesis of derivatives of this compound.

| Substrate Type | Reaction | Catalyst | Product Type | Reference |

| Nitro-substituted aromatic compound | Reduction of nitro group | e.g., Pd/C, H₂ | Amino-substituted aromatic compound | researchgate.net |

| Benzamide | Hydrogenation to alcohol | Bifunctional copper(I)/NHC-guanidine, H₂ | Benzyl alcohol | chemrxiv.orgacs.org |

Mitsunobu Reaction Conditions

The Mitsunobu reaction provides an alternative method for the alkylation of the phenolic hydroxyl group of this compound. This reaction allows for the conversion of an alcohol to a variety of functional groups, including ethers, using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of stereochemistry at the alcohol center, which is a key feature of this transformation.

In the context of this compound derivatives, the Mitsunobu reaction has been employed to introduce substituents at the 3-position. For example, this reaction has been used to synthesize analogs by reacting this compound with various commercial or synthesized alcohols.

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| This compound | Alcohol | PPh₃, DEAD or DIAD | 3-Alkoxy-2,6-difluorobenzamide |

Synthesis of Key Intermediates

The synthesis of this compound itself, as well as its immediate precursors, is a critical aspect of developing its derivatives. A common route to this compound involves the demethylation of the commercially available 2,6-difluoro-3-methoxybenzamide (B3025189). This is typically achieved by treatment with a strong Lewis acid, such as boron tribromide (BBr₃), in a suitable solvent like dichloromethane (CH₂Cl₂).

Another important intermediate is 2,6-difluorobenzamide, which can be synthesized via the hydrolysis of 2,6-difluorobenzonitrile as detailed in section 2.1.2. Furthermore, substituted benzoic acids, such as 2,4-difluoro-3-hydroxybenzoic acid, are also valuable intermediates. A patented process describes the synthesis of this compound from 1-bromo-2,4-difluorobenzene through a series of steps involving lithiation and carboxylation. google.com

Preparation of Mesylate Intermediates

Aryl mesylates are significant intermediates in organic synthesis, often utilized for their excellent leaving group properties in cross-coupling reactions. Their preparation from phenols is a common strategy. The tosylation and mesylation of phenols can be achieved through eco-friendly protocols that offer simplicity and short reaction times under mild conditions. organic-chemistry.org For instance, the mesylation of hydroxyarenes can be performed using methanesulfonyl chloride (MsCl) and triethylamine in ethyl acetate, yielding the desired product in excellent yields within a short timeframe. organic-chemistry.org

Another approach involves a one-pot demethylation-mesylation of aryl methyl ethers. This method utilizes a mixture of phosphorus pentoxide in methanesulfonic acid to efficiently convert aryl methyl ethers into their corresponding aryl mesylates in good yields. organic-chemistry.org This process is advantageous due to its mild reaction conditions and rapid reaction rates. organic-chemistry.org The resulting aryl mesylates can then undergo further transformations, such as metal-catalyzed homocoupling reactions to form symmetrical biaryls. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

| Phenols | Methanesulfonyl chloride, Triethylamine, Ethyl acetate | Aryl mesylates | Excellent | organic-chemistry.org |

| Aryl methyl ethers | Phosphorus pentoxide, Methanesulfonic acid | Aryl mesylates | Good | organic-chemistry.org |

Synthesis of Nitrile Precursors

The synthesis of nitrile precursors is a critical step in the formation of benzamides. One key intermediate is 2,6-difluoro-4-hydroxybenzonitrile. A synthetic route for this compound starts from 3,5-difluoroaniline, which undergoes bromination, diazotization hydrolysis, and finally cyanidation to yield the target molecule. researchgate.net Another described method for a similar compound, 2-fluoro-4-hydroxybenzonitrile, begins with the bromination of 3-fluorophenol. google.com Furthermore, the demethylation of 2,6-difluoro-4-methoxybenzonitrile can also produce 2,6-difluoro-4-hydroxybenzonitrile. google.com A specific procedure for this demethylation involves heating a mixture of the methoxy compound with aluminum chloride and sodium chloride. prepchem.com

The synthesis of 2,6-difluorobenzonitrile itself can be achieved through the reaction of 2,6-difluorobromobenzene with potassium ferrocyanide trihydrate in the presence of a palladium catalyst and sodium carbonate in an aprotic polar solvent. google.com

| Precursor | Key Reactions | Product | Reference |

| 3,5-Difluoroaniline | Bromination, Diazotization hydrolysis, Cyanidation | 2,6-Difluoro-4-hydroxybenzonitrile | researchgate.net |

| 2,6-Difluoro-4-methoxybenzonitrile | Demethylation with AlCl3/NaCl | 2,6-Difluoro-4-hydroxybenzonitrile | google.comprepchem.com |

| 2,6-Difluorobromobenzene | Cyanation with K4[Fe(CN)6] and Pd catalyst | 2,6-Difluorobenzonitrile | google.com |

Aldehyde and Alcohol Intermediate Preparations

Aldehyde and alcohol functionalities are important for further molecular elaboration. The synthesis of 2,6-difluorobenzyl alcohol can be accomplished through the reduction of 2,6-difluorobenzonitrile, followed by reaction with a carboxylic acid and an alkali nitrite. google.com A specific example details the dropwise addition of sodium nitrite to a cooled solution of 2,6-difluorobenzylamine in acetic acid, leading to the formation of 2,6-difluorobenzyl alcohol after hydrolysis. google.com

For the preparation of aldehyde intermediates, such as 2,3-difluoro-6-methoxybenzaldehyde, a common method is the ortho-lithiation of a substituted anisole followed by formylation. For example, 3,4-difluoroanisole can be treated with lithium diisopropylamide (LDA) and then with N,N-dimethylformamide (DMF) to introduce the aldehyde group, yielding 2,3-difluoro-6-methoxybenzaldehyde in high yield. chemicalbook.com This aldehyde can then be oxidized to the corresponding carboxylic acid, 2,3-difluoro-6-methoxybenzoic acid, using reagents like potassium hydroxide and hydrogen peroxide. google.com

| Starting Material | Reagents/Process | Product | Reference |

| 2,6-Difluorobenzylamine | Acetic acid, Sodium nitrite, then Hydrolysis | 2,6-Difluorobenzyl alcohol | google.com |

| 3,4-Difluoroanisole | LDA, DMF | 2,3-Difluoro-6-methoxybenzaldehyde | chemicalbook.com |

| 2,3-Difluoro-6-methoxybenzaldehyde | KOH, H2O2 | 2,3-Difluoro-6-methoxybenzoic acid | google.com |

Synthesis of Substituted 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is a common bioisostere for amide and ester groups and is often incorporated into benzamide-containing molecules. The synthesis of these heterocyclic systems typically involves the cyclization of an O-acylamidoxime, which is formed from the reaction of an amidoxime with an acid derivative. nih.govmdpi.com

A general pathway to benzamides substituted with a 1,2,4-oxadiazole moiety starts with the conversion of a cyanobenzoate to an amine oxime by reacting it with hydroxylamine hydrochloride. nih.gov This intermediate then undergoes a cyclization reaction with an acid chloride to form the 1,2,4-oxadiazole ring. nih.gov Finally, hydrolysis of the ester group followed by amidation with a substituted aniline yields the target benzamide derivative. nih.gov Various reagents can catalyze the formation of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, with PTSA-ZnCl₂ being an efficient and mild option. organic-chemistry.org

| Precursor 1 | Precursor 2 | Key Step | Product | Reference |

| Methyl 2-chloro-5-cyanobenzoate | Hydroxylamine hydrochloride | Formation of amine oxime | Methyl 2-chloro-5-(N'-hydroxycarbamimidoyl)benzoate | nih.gov |

| Amine oxime intermediate | 3,6-Dichloropicolinoyl chloride | Cyclization | 1,2,4-Oxadiazole substituted benzoate | nih.gov |

| Amidoximes | Organic nitriles | PTSA-ZnCl₂ catalyzed reaction | 3,5-Disubstituted-1,2,4-oxadiazoles | organic-chemistry.org |

Preparation of Naphthalene-2,3-diol and Tetrahydronaphthodioxane Derivatives

Naphthalene-2,3-diol and its derivatives serve as precursors for various complex structures. The synthesis of these diols can be approached through several routes. While specific preparations starting from fluorinated precursors of this compound are not detailed in the provided context, general methodologies for forming related dioxane structures can be considered. The synthesis of tetrahydrofuran and tetrahydropyran derivatives, for example, can be catalyzed by tungstophosphoric acid in an ionic liquid, suggesting a potential strategy for the cyclization of appropriate diol precursors to form dioxane rings.

Derivatization Strategies Utilizing this compound

Once the core structure of this compound is synthesized, its hydroxyl group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships.

O-Alkylation Reactions

O-alkylation is a common derivatization strategy to modify the properties of a molecule. The hydroxyl group of a 3-hydroxybenzamide (B181210) derivative can be alkylated using various alkylating agents. While direct examples for this compound are not extensively detailed, analogous reactions on similar phenolic compounds provide insight into potential methodologies. The chemoselective O-alkylation of pyrimidinones has been reported, yielding derivatives in high yields. nih.gov Furthermore, the O-alkylation of oximes and related hydroxylamine compounds can be achieved using methanesulfonates of alcohols, which could be a viable strategy for the title compound. organic-chemistry.org Base-catalyzed addition of epoxides to oximes is another method that leads to O-alkylated products. researchgate.net These methods suggest that the hydroxyl group of this compound could be selectively alkylated to introduce a variety of substituents.

| Substrate Type | Alkylating Agent/Method | Product Type | Reference |

| Pyrimidin-2(1H)-ones | 4-(Iodomethyl)pyrimidines | O-Alkyl pyrimidines | nih.gov |

| tert-Butyl N-hydroxycarbamate | Alcohol methanesulfonates | O-Substituted hydroxylamines | organic-chemistry.org |

| Oximes | Epoxides (base-catalyzed) | O-Alkyl oximes | researchgate.net |

Formation of Benzodioxane-Benzamide Conjugates

The synthesis of benzodioxane-benzamide conjugates often involves the coupling of this compound with a functionalized benzodioxane moiety. A common strategy begins with a dihydroxy precursor, such as naphthalene-2,3-diol or 5,6,7,8-tetrahydronaphthalene-2,3-diol, which is treated with epibromohydrin to form a hydroxymethyl-benzodioxane intermediate nih.gov. This intermediate's hydroxyl group is then activated, typically by mesylation, to create a good leaving group. Subsequent nucleophilic substitution with this compound, often in the presence of a base like potassium carbonate (K2CO3) in a solvent such as N,N-dimethylformamide (DMF), yields the final benzodioxane-benzamide conjugate nih.gov.

An alternative route involves the reaction of a naphthodioxane or tetrahydronaphthodioxane-2,3-diol with methyl 3,4-dibromobutyrate, followed by reduction with lithium aluminum hydride (LiAlH4) to produce a primary alcohol nih.gov. This alcohol is then mesylated and reacted with this compound to afford the desired conjugate nih.gov.

For simpler analogs, a starting material like 2-naphthol can be treated with 3-chloropropan-1-ol in basic conditions to form a 3-(2-naphthoxy) propanol intermediate. This intermediate is subsequently mesylated and substituted with this compound to yield the final product nih.gov. The versatility of the 1,4-benzodioxane ring allows for the introduction of various structural modifications, leading to the development of potent compounds researchgate.net.

Table 1: Key Reactions in Benzodioxane-Benzamide Conjugate Formation

| Starting Material | Reagents | Intermediate | Final Product |

| Naphthalene-2,3-diol | 1. Epibromohydrin, K2CO3 2. Mesyl chloride, TEA 3. This compound, K2CO3 | 2-(Mesyloxymethyl)naphtho[2,3-b] nih.govnih.govdioxane | Naphtho[2,3-b] nih.govnih.govdioxan-2-ylmethyl substituted this compound |

| 2-Naphthol | 1. 3-Chloropropan-1-ol, Base 2. Mesyl chloride 3. This compound | 3-(2-Naphthoxy)propyl methanesulfonate | 3-(2-Naphthoxy)propyl substituted this compound |

Incorporation into Triazoles and Oxadiazoles

The this compound scaffold can be incorporated into heterocyclic systems like triazoles and oxadiazoles. The synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives often proceeds through a multi-step sequence. For instance, a dihydropyridine derivative can be functionalized to link with 1,3,4-oxadiazole-5-thiones or 1,2,4-triazole-5-thiones researchgate.net.

While direct synthetic routes starting from this compound for these specific heterocycles are not extensively detailed in the provided context, general methodologies for forming such heterocycles can be inferred. The formation of a 1,2,4-triazole ring can be achieved through the reaction of a hydrazide with a suitable cyclizing agent. Similarly, 1,3,4-oxadiazoles can be synthesized from the cyclodehydration of diacylhydrazines.

The synthesis of novel functional derivatives of hydroxamic acids containing 1,2,4- and 1,3,4-oxadiazole cores has been described, highlighting the versatility of these heterocyclic systems in medicinal chemistry nih.gov.

Synthesis of Hydroxamic Acid and Hydrazide Analogues

The conversion of the benzamide moiety in this compound derivatives into hydroxamic acids or hydrazides introduces new functional groups with distinct chemical properties. The synthesis of hydroxamic acids can be achieved through various methods, including the reaction of an activated carboxylic acid derivative (such as an acyl chloride or ester) with hydroxylamine scispace.com.

For instance, a common route involves the conversion of a carboxylic acid to its corresponding methyl ester, followed by reaction with hydroxylamine hydrochloride in the presence of a base like potassium carbonate to yield the hydroxamic acid nih.gov. Direct reaction of hydroxylamine with acyl chlorides is another effective method for synthesizing hydroxamic acids scispace.com.

The synthesis of hydrazide analogues would typically involve the reaction of an ester derivative of 2,6-difluoro-3-hydroxybenzoic acid with hydrazine hydrate.

Formation of 8-Hydroxyquinoline Derivatives

New derivatives of this compound have been prepared by incorporating the 8-hydroxyquinoline moiety nih.gov. The synthesis of these derivatives generally involves the reaction of this compound with a suitably functionalized 8-hydroxyquinoline. For example, an 8-alkoxy-substituted quinaldine can be prepared by the alkyl halide substitution of 8-hydroxy-2-methylquinoline in DMF under basic conditions nih.gov. This functionalized quinoline can then be coupled with the benzamide.

The 8-hydroxyquinoline scaffold itself can be synthesized through methods like the Skraup or Friedländer synthesis scispace.com. Modifications to the 8-hydroxyquinoline ring, such as introducing substituents at various positions, can be achieved through reactions like Suzuki cross-coupling scispace.com.

Optimization of Synthetic Processes

Catalytic Approaches and Reagent Selection (e.g., K2CO3, NaI, CuI, TBAB)

The optimization of synthetic routes for this compound and its derivatives relies heavily on the appropriate selection of catalysts and reagents.

Bases: Potassium carbonate (K2CO3) is frequently employed as a base in nucleophilic substitution reactions, such as the coupling of this compound with mesylated intermediates nih.gov. Its choice is often dictated by its mildness and good solubility in polar aprotic solvents like DMF.

Catalysts: In reactions such as the formation of triazoles via click chemistry, a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is essential researchgate.net.

Reagents for Halogenation and Cyanation: The synthesis of the precursor 2,6-difluoro-3-hydroxybenzoic acid may involve bromination using N-bromosuccinimide (NBS) and cyanation using cuprous cyanide (CuCN) google.com.

Phase-Transfer Catalysts: While not explicitly mentioned in the context of this compound synthesis, tetrabutylammonium bromide (TBAB) is a common phase-transfer catalyst that can facilitate reactions between reactants in immiscible phases.

Table 2: Common Reagents and Their Roles in Synthesis

| Reagent | Role | Example Reaction |

| K2CO3 | Base | Formation of benzodioxane-benzamide conjugates nih.gov |

| CuI | Catalyst | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) |

| NBS | Brominating Agent | Bromination of aromatic rings google.com |

| CuCN | Cyanating Agent | Introduction of a nitrile group google.com |

Solvent Effects and Reaction Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters for optimizing reaction yields and minimizing side products.

Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions involving this compound, as they effectively solvate cations and allow the nucleophile to be more reactive nih.govgoogle.com. Dichloromethane (DCM) is often used for reactions involving mesylation nih.gov. The selection of the solvent can significantly influence the reaction rate and outcome.

Temperature: Reaction temperatures are carefully controlled to ensure the desired reactivity and selectivity. For instance, the formation of benzodioxane-benzamide conjugates is often carried out at elevated temperatures, such as 80 °C, to drive the reaction to completion nih.gov. In contrast, mesylation reactions are typically performed at room temperature nih.gov. Cyanation reactions may require higher temperatures, in the range of 80–150 °C google.com. Precise temperature control is crucial to prevent decomposition of reactants or products and to avoid the formation of unwanted byproducts.

Purification and Isolation Techniques

The isolation and purification of this compound and its derivatives are critical steps in their synthesis to ensure the removal of unreacted starting materials, catalysts, and by-products. The selection of a suitable purification strategy depends on the physical and chemical properties of the target compound and the nature of the impurities. Standard laboratory techniques such as chromatography, recrystallization, extraction, and precipitation are commonly employed.

Chromatographic Methods

Column chromatography is a frequently utilized technique for the purification of derivatives of this compound, particularly following synthetic modifications. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel. A solvent system, or eluent, is chosen to move the compounds through the column at different rates.

For several 1,2,4-oxadiazole derivatives synthesized from this compound, a common purification protocol involves an initial workup followed by column chromatography. The general procedure includes extracting the reaction mixture with ethyl acetate (EtOAc), washing the organic layer with water and brine to remove water-soluble impurities, drying it over anhydrous sodium sulfate (Na₂SO₄), and concentrating it under vacuum. The resulting crude residue is then purified by chromatography, often using a pentane/EtOAc mixture as the eluent mdpi.com. The effectiveness of this technique is demonstrated in the isolation of various derivatives, yielding products with high purity.

| Derivative Type | Eluent System | Final Product Appearance | Yield |

|---|---|---|---|

| 3-Substituted-5-chloromethyl-1,2,4-oxadiazole derivative | Pentane/EtOAc (1:1) | Orange Powder | 77% |

| 5-Substituted-3-chloromethyl-1,2,4-oxadiazole derivative | Pentane/EtOAc (1:1) | White Powder | 89% |

| 2,6-Difluoro-3-(prop-2-yn-1-yloxy)benzamide | Pentane/EtOAc (1:1) | White Powder | 76% |

| Triazole derivative from azide cycloaddition | Pentane/EtOAc (1:1) | White Powder | 70% |

For highly specialized applications, such as the preparation of radiolabeled imaging agents, more advanced techniques are required. For instance, a complex derivative of 2,6-difluorobenzamide intended for Positron Emission Tomography (PET) was isolated using High-Performance Liquid Chromatography (HPLC) combined with Solid-Phase Extraction (SPE) nih.gov. This combination allows for very high purity separation, which is essential for radiopharmaceuticals nih.gov.

Recrystallization and Precipitation

Recrystallization is a powerful method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the mother liquor mt.com.

In the synthesis of precursors to related compounds like 2,4-difluoro-3-hydroxybenzoic acid, intermediates are often purified by recrystallization. For example, an intermediate solid was purified by recrystallization from a mixture of acetate and petroleum ether ("sherwood oil") to yield an off-white solid google.com.

Precipitation is another common isolation technique. This can be achieved by changing the solvent composition to decrease the solubility of the product or by removing a volatile solvent under reduced pressure (decompression precipitation) google.com. In some syntheses, the final product is isolated after cooling the reaction mixture and adding a substance like sodium chloride to decrease the product's solubility in an aqueous medium, a process known as "salting out" google.com. This is followed by filtration, washing with water, and drying to obtain the final product google.com.

| Compound Type | Method | Solvent/Conditions | Final Product Appearance | Reference |

|---|---|---|---|---|

| Intermediate for a difluoro-hydroxybenzoic acid | Recrystallization | Acetate/Petroleum Ether | Off-white Solid | google.com |

| 2,6-Difluorobenzamide | Salting Out & Filtration | Addition of NaCl to aqueous hydrolysate | Solid Product | google.com |

| Intermediate for a difluoro-hydroxybenzoic acid | Decompression Precipitation | Removal of ether solvent under vacuum | Light Brown Liquid | google.com |

Extraction and Washing

Liquid-liquid extraction is a fundamental workup technique used to separate a target compound from a reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. For acidic or basic compounds, the pH of the aqueous layer can be adjusted to manipulate the solubility of the compound.

For example, in the purification of 2,6-Difluoro-4-hydroxybenzonitrile, a related phenolic compound, an extensive extraction procedure is used. The crude product is first extracted into ether. This organic extract is then washed with water. Subsequently, the acidic phenolic product is extracted from the ether into an aqueous 10% sodium hydroxide solution, leaving neutral or basic impurities behind in the organic phase. The combined basic aqueous extracts are then re-acidified with hydrochloric acid, causing the purified product to precipitate or become insoluble in water. A final extraction into ether, followed by washing, drying over magnesium sulfate (MgSO₄), and removal of the solvent in vacuo, yields the purified solid product prepchem.com. This acid-base extraction is highly effective for separating phenolic compounds from non-acidic impurities prepchem.com.

Structure Activity Relationship Sar Studies of 2,6 Difluoro 3 Hydroxybenzamide Derivatives

Influence of Fluorination on Biological Activity and Conformation

The introduction of fluorine atoms into the 3-hydroxybenzamide (B181210) scaffold has a profound impact on the molecule's conformation and biological activity. This is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. researchgate.netmdpi.com

Impact on Molecular Non-planarity and Protein Interaction

The presence of two fluorine atoms at the 2 and 6 positions of the benzamide (B126) ring induces a non-planar conformation. nih.gov A conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) revealed a dihedral angle of -27° between the carboxamide group and the aromatic ring. nih.gov This contrasts with the planar conformation of its non-fluorinated counterpart, 3-methoxybenzamide (B147233) (3-MBA). nih.gov This inherent non-planarity is significant because the bound conformation of 2,6-difluorobenzamide (B103285) derivatives within the allosteric pocket of target proteins, such as FtsZ, is also non-planar. nih.gov The pre-existing non-planar conformation of the fluorinated ligand means less energy is required to adopt the bound conformation, potentially contributing to higher binding affinity. nih.gov The fluorine atoms act as conformational control elements, restraining the molecule in a biologically active shape. nih.gov

Importance of the Benzamide Moiety for Biological Activity

The benzamide moiety is a critical component for the biological activity of this class of compounds. nih.govnih.gov It is involved in crucial hydrogen bonding interactions with the target protein. nih.gov In the case of FtsZ inhibitors, the carboxamide group of 2,6-difluorobenzamide derivatives forms hydrogen bonds with key residues such as Val207, Leu209, and Asn263. nih.gov

To underscore the importance of this moiety, modifications have been made to the carboxamide functional group. When the benzamide group in 3-alkyloxy-2,6-difluorobenzamides was replaced with a benzohydroxamic acid or a benzohydrazide, the resulting compounds were found to be inactive. nih.gov This demonstrates that the specific chemical properties of the benzamide group are essential for maintaining biological activity, likely due to its role as both a hydrogen bond donor and acceptor. nih.govnih.gov

The table below shows the minimum inhibitory concentrations (MICs) against S. aureus strains for compounds with modified benzamide moieties, highlighting the loss of activity.

| Compound | Modification | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. S. aureus MRSA 43300 | MIC (µg/mL) vs. S. aureus DRSA 700698 |

|---|---|---|---|---|

| 3-hexyloxy-2,6-difluorobenzamide (DFHBA) | Benzamide | 4 | 4 | 4 |

| 3-hexyloxy-2,6-difluorobenzohydroxamic acid | Benzohydroxamic acid | >128 | >128 | >128 |

| 3-hexyloxy-2,6-difluorobenzohydrazide | Benzohydrazide | >128 | >128 | >128 |

Effects of Substituents on the Benzodioxane Nucleus

For derivatives containing a benzodioxane nucleus, the nature of the substituents on this ring system significantly influences antibacterial activity. nih.govnih.gov Research has shown that introducing lipophilic (hydrophobic) substituents at the 7-position of the benzodioxane ring enhances the activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In contrast, hydrophilic substituents at the same position, or other modifications to the benzodioxane structure, were generally detrimental to the activity. nih.gov This suggests that a hydrophobic pocket in the target protein's binding site accommodates the substituent at this position. nih.gov

Structural Variations in Central Heterocyclic Scaffolds

The general structure of many 2,6-difluorobenzamide derivatives can be described as tripartite, consisting of the 2,6-difluorobenzamide moiety, a central heterocyclic ring, and a substituted phenyl group. mdpi.comsemanticscholar.org The nature of this central heterocyclic scaffold has been systematically studied to understand its impact on biological activity. mdpi.comsemanticscholar.org

Impact of Triazole, Oxadiazole, and Isoxazole Rings

A study investigating various five-membered heterocyclic rings as the central scaffold revealed significant differences in antibacterial activity. mdpi.com The study synthesized and evaluated series of 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. mdpi.com Among the tested compounds, a derivative featuring a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked to the 2,6-difluoro-3-hydroxybenzamide moiety via a methylene (B1212753) group exhibited the most potent activity against multiple strains of S. aureus, with a minimal inhibitory concentration (MIC) between 0.5 and 1 µg/mL. mdpi.com This highlights the importance of the specific type and substitution pattern of the heterocyclic ring in optimizing the antibacterial properties of these compounds. mdpi.comnih.govmdpi.com

The table below summarizes the antibacterial activity of representative compounds with different central heterocyclic scaffolds.

| Compound ID | Central Heterocycle | Substituent on Phenyl Ring | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. S. aureus MRSA 43300 | MIC (µg/mL) vs. S. aureus DRSA 700698 |

|---|---|---|---|---|---|

| I.c | 1,2,3-Triazole | 4-tert-butyl | >64 | >64 | >64 |

| II.c | 1,2,4-Oxadiazole (B8745197) | 4-tert-butyl | 1 | 0.5 | 1 |

| III.c | 1,3,4-Oxadiazole | 4-tert-butyl | 4 | 4 | 4 |

Biological Activity and Mechanism of Action Studies

Antimicrobial Activity

The compound has demonstrated varied levels of activity against both Gram-positive and Gram-negative bacteria, as well as noteworthy efficacy against Mycobacterium tuberculosis.

Research has consistently highlighted the potent activity of 2,6-difluorobenzamide (B103285) derivatives against several Gram-positive pathogens. These compounds have shown promising antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. researchgate.netnih.gov In fact, derivatives of 3-methoxybenzamide (B147233), a related scaffold, have been identified as potent and selective agents against staphylococcal species. researchgate.net

Specifically, certain 2,6-difluorobenzamide derivatives have exhibited excellent activity against Gram-positive bacteria, including S. aureus. nih.gov The core structure, featuring amide and difluoro groups at specific positions, is considered crucial for this activity. nih.gov Further studies have synthesized and evaluated tripartite 2,6-difluorobenzamides, which showed significant activity against three strains of S. aureus, including two drug-resistant ones. nih.govmdpi.com One particular derivative demonstrated a minimal inhibitory concentration (MIC) between 0.5 and 1 µg/mL. nih.govmdpi.com

Enterococcus faecalis, a common cause of hospital-acquired infections, has also been a target. nih.gov Research has shown that certain derivatives of 2,6-difluorobenzamide display good antibacterial activity against vancomycin-resistant Enterococcus faecalis. researchgate.netnih.gov This is significant given the intrinsic and acquired antibiotic resistance often exhibited by this bacterium. nih.gov

While many 2,6-difluorobenzamide derivatives show strong efficacy against Gram-positive bacteria, their activity against Gram-negative species has generally been more limited. nih.gov The outer membrane of Gram-negative bacteria often presents a significant barrier to many antimicrobial agents. nih.gov

However, recent research has explored modifications to the 2,6-difluorobenzamide scaffold to enhance its activity against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. bohrium.com Some studies have successfully developed derivatives with activity against these bacteria. nih.gov For instance, two specific molecules, TXA6101 and TXY6129, which are substituted 2,6-difluorobenzamide derivatives, have been shown to inhibit the growth of K. pneumoniae. researchgate.net It was noted, however, that these compounds are often substrates for efflux pumps in Gram-negative bacteria, which can reduce their effectiveness. bohrium.comnih.gov

The challenge of treating infections caused by Acinetobacter baumannii, a critical priority pathogen, is also being addressed. nih.gov While some novel compounds have shown antibacterial activity against A. baumannii, this is an area that requires further exploration for FtsZ inhibitors. researchgate.net

Derivatives of 2,6-difluorobenzamide have also demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.gov This is a significant finding in the ongoing search for new antitubercular drugs to combat the rise of multidrug-resistant strains. nih.gov

The potency of antimicrobial compounds is quantified by their Minimal Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. For derivatives of 2,6-difluorobenzamide, MIC values have been a key metric in structure-activity relationship (SAR) studies.

Against Staphylococcus aureus, a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole derivative of 2,6-difluorobenzamide exhibited an MIC between 0.5 and 1 µg/mL depending on the strain. nih.govmdpi.com In another study, a different derivative showed an average MIC of 0.12 μg/ml against all tested staphylococcal species. researchgate.net

For Mycobacterium tuberculosis, salicylanilides, which share some structural similarities with the benzamide (B126) core, have been identified with low micromolar potency. nih.gov

The following table provides a summary of reported MIC values for various derivatives.

| Bacterial Species | Compound/Derivative | MIC (µg/mL) |

| Staphylococcus aureus | 3-(4-tert-butylphenyl)-1,2,4-oxadiazole derivative | 0.5 - 1 |

| Staphylococcus aureus | Advanced 3-methoxybenzamide derivative | 0.12 |

| Acinetobacter baumannii | 4-bromophenyl-substituted cinnamaldehyde (B126680) analog | 32 |

Targeting Bacterial Cell Division

The primary mechanism through which 2,6-difluorobenzamide and its derivatives exert their antibacterial effect is by targeting a crucial protein involved in bacterial cell division.

The Filamentous temperature-sensitive Z (FtsZ) protein is a key player in bacterial cytokinesis, the process of cell division. researchgate.netnih.gov It is a bacterial homolog of eukaryotic tubulin and is highly conserved across many prokaryotic species. nih.gov The inhibition of FtsZ function disrupts the formation of the Z-ring, a structure essential for bacterial cell division, ultimately leading to bacterial death. researchgate.net

Derivatives of 2,6-difluoro-3-hydroxybenzamide have been extensively studied as inhibitors of the FtsZ protein. researchgate.netnih.govnih.gov These compounds are believed to bind to an allosteric site on the FtsZ protein, stabilizing its polymerized form and preventing the proper assembly and disassembly of the Z-ring. nih.gov This mechanism has been validated as the target for this class of antimicrobials. researchgate.netnih.gov

The 2,6-difluoro-3-methoxybenzamide (B3025189) fragment, a core component of many of these inhibitors, has been shown to induce the bundling of FtsZ from S. aureus and Bacillus subtilis. nih.gov Furthermore, modifications to the 3-alkoxy substitution on the 2,6-difluorobenzamide scaffold have been explored to create potent inhibitors targeting Gram-negative FtsZ. bohrium.comnih.gov Two such molecules, TXA6101 and TXY6129, have been shown to inhibit the polymerization of E. coli FtsZ in a concentration-dependent manner and induce morphological changes consistent with the inhibition of cell division. nih.gov

Mechanisms of FtsZ Allosteric Inhibition

The 2,6-difluorobenzamide nucleus is central to a class of allosteric inhibitors that target the bacterial cell division protein FtsZ. researchgate.net FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring, a structure critical for bacterial cytokinesis. researchgate.net

Derivatives of this compound function by binding to an allosteric site on the FtsZ protein, which is a pocket located in the interdomain cleft adjacent to the H7 core helix. researchgate.netresearchgate.net This binding is distinct from the GTP-binding site, which is the protein's active site. The presence of the two fluorine atoms on the benzamide ring is crucial for this activity. Conformational analysis has shown that the fluorine atoms induce a non-planar conformation in the molecule, which is favored for binding within the hydrophobic allosteric pocket of FtsZ. nih.gov This interaction involves strong hydrophobic contacts between the difluoroaromatic ring and key amino acid residues such as Val203, Val297, and Asn263. nih.gov The carboxamide group is also essential, forming critical hydrogen bonds with residues like Val207 and Leu209, which helps to anchor the inhibitor in the binding site. nih.gov

Impact on FtsZ Polymerization and Dynamics

By binding to the allosteric site, inhibitors derived from this compound interfere with the normal polymerization and depolymerization dynamics of FtsZ filaments. researchgate.netmdpi.com The proper assembly and disassembly of the Z-ring are vital for bacterial cell division. nih.gov These inhibitors can disrupt this process in several ways, including stabilizing the FtsZ polymers or otherwise disturbing their assembly. researchgate.net

For example, studies on derivatives have shown they inhibit the GTPase activity of FtsZ, a function that is necessary for the dynamic turnover of the Z-ring. researchgate.netresearchgate.net Some derivatives have been shown to increase FtsZ polymerization in a concentration-dependent manner, leading to the formation of aberrant, non-functional structures. nih.govresearchgate.net This disruption of FtsZ dynamics ultimately blocks the cell division process, leading to a bacteriostatic or bactericidal effect. nih.gov

Effects on Bacterial Cell Morphology (e.g., Cell "Ballooning")

The inhibition of FtsZ function by 2,6-difluorobenzamide derivatives leads to distinct and observable changes in bacterial cell morphology. Since the cell can no longer divide properly, it often results in the formation of elongated, filamentous cells. researchgate.netnih.govnih.gov This filamentation is a classic indicator of impaired cell division. nih.gov

In addition to filamentation, treatment with certain inhibitors can cause localized swelling or "bulging" of the bacterial cell, sometimes described as "ballooning". nih.gov This effect is consistent with the inhibition of cell division, where the cell continues to grow but cannot complete cytokinesis. nih.gov In cocci like Staphylococcus aureus, the inhibition of the divisome can lead to an increase in cell size and the formation of aberrant septa. mdpi.com For instance, one study noted that a derivative of this compound caused bacteria to become enlarged with an altered and mislocalized division septum compared to the centered septum in untreated cells. mdpi.com

Cytotoxicity and Selectivity for Bacterial Cells

A critical feature of any potential antibiotic is its selective toxicity against bacterial cells with minimal impact on human cells. Derivatives of this compound have shown promise in this regard. The target protein, FtsZ, is highly conserved in bacteria but absent in eukaryotes, offering a clear basis for selectivity. researchgate.net

Several studies have evaluated the cytotoxicity of these compounds against mammalian cell lines.

A study on a tripartite 2,6-difluorobenzamide derivative demonstrated no human cytotoxicity. mdpi.com

Another investigation into several potent FtsZ inhibitors derived from the this compound scaffold found they did not significantly affect the viability of human lung fibroblasts (IMR90) at their minimum inhibitory concentrations (MIC) for S. aureus. nih.gov

Similarly, a di-chlorinated derivative was reported to be devoid of hemolytic activity and cytotoxicity against mammalian cells. researchgate.net

This high degree of selectivity underscores the therapeutic potential of this class of compounds as antibacterial agents.

Cytotoxicity of Selected this compound Derivatives

| Derivative Class | Tested Cell Line | Result | Reference |

|---|---|---|---|

| Tripartite 1,2,4-oxadiazole (B8745197) derivative | Human cells (unspecified) | No cytotoxicity observed | mdpi.com |

| Substituted 2,6-difluorobenzamides | Human Lung Fibroblasts (IMR90) | No significant effect on viability at S. aureus MIC | nih.gov |

| Di-chlorinated benzamide derivative | Mammalian cells (unspecified) | Devoid of cytotoxicity and hemolytic activity | researchgate.net |

Antiviral Activity (e.g., against H5N1)

While the this compound scaffold is primarily associated with antibacterial activity, its potential as a basis for antiviral agents has been explored. However, current research directly linking this compound or its immediate derivatives to significant activity against the H5N1 influenza virus is limited. Studies on H5N1 inhibitors have identified other chemical scaffolds, but a direct and potent inhibitory role for this specific benzamide has not been established in the available literature. nih.govnih.gov

Anticancer Activity (e.g., against MCF-7, HCT 116, HepG2, A549 cell lines)

The evaluation of this compound derivatives for anticancer activity is an emerging area of research. While FtsZ is a prokaryotic target, the general strategy of developing small molecules that interfere with cell division is a cornerstone of cancer chemotherapy. However, based on the available scientific literature, there is currently insufficient evidence to confirm significant anticancer activity of this compound or its direct derivatives against the specified cancer cell lines (MCF-7, HCT 116, HepG2, A549).

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix and are often overexpressed in cancer, contributing to invasion and metastasis. nih.gov Inhibition of MMPs is a strategy for anticancer drug development. nih.gov While various classes of compounds, such as hydroxamic acids, are known MMP inhibitors, there is no direct evidence in the reviewed literature to suggest that this compound itself or its FtsZ-targeting derivatives are significant inhibitors of matrix metalloproteinases. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Conformational Analysis and Molecular Dynamics Simulations

A comparative conformational analysis between a non-fluorinated benzamide (B126) (3-methoxybenzamide, 3-MBA) and its fluorinated counterpart (2,6-difluoro-3-methoxybenzamide, DFMBA) highlights this effect. nih.gov While the non-fluorinated benzamide prefers a planar conformation to maximize conjugation between the aromatic ring and the amide group, the 2,6-difluorobenzamide (B103285) scaffold is inherently non-planar. nih.gov Calculations show that the presence of the two fluorine atoms flanking the amide group forces the carboxamide group out of the plane of the aromatic ring. nih.gov This results in a favored conformation with a torsion angle of approximately -27° between the carboxamide and the ring. nih.govnih.gov This pre-disposition to a non-planar structure is significant because co-crystallized structures of similar inhibitors within the FtsZ protein show that the bound ligand adopts this non-planar conformation. nih.gov Therefore, the fluorinated compound can more readily adopt the bioactive conformation required for binding to the protein target. nih.govnih.gov

Molecular dynamics (MD) simulations, which model the movement and interaction of atoms and molecules over time, have been used to study the stability and behavior of related 2,6-difluorobenzamide inhibitors, such as PC190723, when bound to the FtsZ protein. nih.govresearchgate.net These simulations provide insights into the dynamic nature of the ligand-protein complex, confirming the stability of the interactions observed in static models and highlighting the flexibility of certain regions of the complex. researchgate.net

Table 1: Conformational Properties of Benzamide Scaffolds

| Compound Scaffold | Key Structural Feature | Preferred Conformation | Dihedral Angle (Ring-Amide) | Implication for FtsZ Binding |

| Benzamide | No fluorine at positions 2 & 6 | Planar | ~0° or 180° | Higher energy required to adopt the non-planar bioactive shape. nih.gov |

| 2,6-Difluorobenzamide | Fluorine atoms at positions 2 & 6 | Non-planar | ~-27° | The molecule is pre-organized into the active conformation for binding. nih.govnih.gov |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For 2,6-difluoro-3-hydroxybenzamide derivatives, docking studies have been instrumental in identifying their binding mode within an allosteric pocket on the FtsZ protein, a key target for antibacterial drug development. nih.govresearchgate.net

Docking simulations consistently place the 2,6-difluorobenzamide core into a well-defined allosteric binding site on FtsZ, located in a cleft between the protein's N-terminal and C-terminal domains. acs.orgmdpi.com This site is distinct from the GTP-binding site essential for FtsZ polymerization. The interactions within this pocket are highly specific. The carboxamide group of the ligand is critical, forming hydrogen bonds with the backbone atoms of key residues in the T7 loop of the protein, including Val207 and Leu209 . nih.govnih.gov An additional crucial interaction occurs with the side chain of Asn263 . nih.govnih.gov

The difluorinated aromatic ring also establishes precise contacts. The fluorine atom at the 2-position interacts with residues Val203 and Val297 , while the fluorine at the 6-position makes contact with Asn263 . nih.govnih.gov These specific interactions anchor the ligand firmly within the allosteric pocket, stabilizing the complex.

The binding affinity of 2,6-difluorobenzamide derivatives is a result of a balanced network of hydrophobic interactions and hydrogen bonds.

Hydrogen Bonding Network: The primary hydrogen bonding anchor is the carboxamide group (-CONH₂). Docking studies confirm its essential role, showing that this group acts as a hydrogen bond donor, forming stable hydrogen bonds with the backbone carbonyl oxygen of Val207 and Leu209 , and with the side chain of Asn263 . nih.govnih.govresearchgate.net Any modification of this carboxamide group has been shown to result in a loss of activity, underscoring the critical nature of this hydrogen bond network. nih.gov

Hydrophobic Interactions: The difluoroaromatic ring is central to the hydrophobic interactions. The fluorine atoms not only influence the molecule's conformation but also participate in favorable hydrophobic and C-F/C=O interactions. nih.gov The ring itself fits into a hydrophobic pocket defined by several key residues. Specifically, the 2-fluoro substituent engages in hydrophobic interactions with Val203 and Val297 , while the 6-fluoro group interacts with Asn263 . nih.govnih.gov These interactions are crucial for the proper positioning and high-affinity binding of the inhibitor.

Table 2: Key Molecular Interactions of the 2,6-Difluorobenzamide Scaffold in the FtsZ Allosteric Pocket

| Ligand Moiety | Interacting FtsZ Residue | Type of Interaction | Reference |

| **Carboxamide Group (-CONH₂) ** | Val207 | Hydrogen Bond | nih.govnih.govresearchgate.net |

| Leu209 | Hydrogen Bond | nih.govnih.gov | |

| Asn263 | Hydrogen Bond | nih.govnih.govresearchgate.net | |

| 2-Fluoro Substituent | Val203 | Hydrophobic | nih.govnih.gov |

| Val297 | Hydrophobic | nih.govnih.gov | |

| 6-Fluoro Substituent | Asn263 | Hydrophobic | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. For FtsZ inhibitors, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to derivatives of the benzamide scaffold. acs.orgnih.gov

These models generate a statistical correlation between the steric and electrostatic fields of the molecules and their observed inhibitory activity. nih.gov By analyzing the resulting 3D contour maps, researchers can identify regions where modifications to the chemical structure would likely enhance or diminish biological activity. For example, a QSAR model might indicate that adding a bulky, electropositive group at a specific position on the benzamide ring would improve its interaction with the FtsZ protein and thus increase its potency. acs.orgnih.gov Such studies provide a robust theoretical framework to guide the synthesis of new analogues with potentially improved antibacterial efficacy.

Prediction of ADME Properties

In modern drug discovery, predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the development process is crucial to avoid late-stage failures. rsc.org For compounds like this compound and its derivatives, in silico ADME prediction tools are widely used. mdpi.comjonuns.com

Web-based platforms and software can calculate key physicochemical and pharmacokinetic parameters based solely on the molecule's structure. mdpi.com These predictions include:

Absorption: Estimating properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). mdpi.com

Distribution: Predicting the likelihood of the compound crossing the blood-brain barrier (BBB) and its volume of distribution. mdpi.com

Metabolism: Assessing whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 family (e.g., CYP2D6, CYP3A4). mdpi.com

Excretion: Predicting clearance and half-life.

Furthermore, these tools often incorporate "drug-likeness" filters, such as Lipinski's Rule of Five, to assess whether the compound has physicochemical properties consistent with orally available drugs. rsc.org This computational pre-screening helps prioritize which synthesized compounds should advance to more resource-intensive in vitro and in vivo testing. acs.orgrsc.org

Preclinical and Clinical Development Considerations Excluding Dosage/administration

Improved Pharmacokinetics and Pharmacodynamics

Early benzamide (B126) compounds targeting FtsZ, while demonstrating antibacterial activity, were hampered by poor drug-like properties and unfavorable pharmacokinetics, limiting their clinical potential. However, strategic structural modifications to the 2,6-difluoro-3-hydroxybenzamide core have led to significant improvements.

The active form derived from prodrugs, such as TXA707, exhibits enhanced metabolic stability. This stability directly translates to improved pharmacokinetic properties in animal models. For instance, compared to earlier benzamide FtsZ inhibitors, the active metabolite of the prodrug TXA709 demonstrates a significantly longer elimination half-life and reduced clearance. nih.gov These favorable pharmacokinetics ensure that the concentration of the active compound remains above the minimum inhibitory concentration (MIC) for an extended period, a critical factor for therapeutic efficacy.

Molecular docking studies have provided insight into the pharmacodynamic basis of their potent activity. The 2,6-difluoro substitution on the benzamide ring plays a crucial role in the compound's interaction with the allosteric binding site of the FtsZ protein. nih.gov Specifically, the fluorine atoms engage in strong hydrophobic interactions with key amino acid residues within this pocket, such as Val203, Val297, and Asn263. nih.gov This enhanced binding affinity contributes to the potent inhibition of FtsZ polymerization, a process essential for bacterial cell division, ultimately leading to bacterial cell death.

Prodrug Strategies (e.g., TXA709)

To overcome the initial limitations of poor solubility and bioavailability of the active this compound derivatives, a prodrug approach has been successfully employed. A leading example is TXA709, a prodrug of the active FtsZ inhibitor TXA707. nih.govasm.org

TXA709 was designed to enhance the pharmaceutical properties of its active form. nih.gov In the body, TXA709 is rapidly and efficiently converted to the active compound TXA707. researchgate.net This conversion bypasses the initial absorption challenges of the parent molecule.

The success of this strategy is evident in the significantly improved pharmacokinetic profile of TXA709 when administered in preclinical models. Studies have shown that the prodrug formulation leads to a 6.5-fold longer half-life and a 3-fold greater oral bioavailability of the active metabolite, TXA707, compared to earlier, non-prodrug formulations. nih.govnih.govasm.org This enhancement in oral bioavailability is a critical step towards the development of an effective oral antibiotic for treating systemic infections.

Table 1: Pharmacokinetic Improvements with Prodrug Strategy

| Parameter | Earlier Benzamide FtsZ Inhibitors | TXA707 (from Prodrug TXA709) | Fold Improvement |

| Half-life | Suboptimal | 6.5-fold longer | 6.5x |

| Oral Bioavailability | Low | 3-fold greater | 3x |

Overcoming Antimicrobial Resistance

A significant advantage of the this compound class of FtsZ inhibitors is their novel mechanism of action, which allows them to bypass existing resistance mechanisms to many current standard-of-care antibiotics. asm.org

Efficacy against Multi-Drug Resistant (MDR) Strains

The clinical utility of these compounds is underscored by their potent bactericidal activity against a range of multi-drug resistant (MDR) Gram-positive pathogens, most notably Staphylococcus aureus. nih.gov

The active compound TXA707, delivered via the prodrug TXA709, has demonstrated consistent efficacy against various resistant phenotypes of S. aureus. This includes methicillin-resistant S. aureus (MRSA), which is a major cause of hospital and community-acquired infections. nih.govasm.org

Furthermore, TXA707 retains its potent activity against S. aureus strains that have developed resistance to last-resort antibiotics such as vancomycin (B549263), daptomycin, and linezolid. asm.org This broad efficacy against highly resistant strains highlights the potential of this class of FtsZ inhibitors to address critical unmet needs in the treatment of serious bacterial infections. The co-administration of the prodrug TXA709 with oxacillin (B1211168) has been shown to restore the efficacy of oxacillin against MRSA strains that are intrinsically resistant. researchgate.net

The development of this compound derivatives, particularly through innovative prodrug strategies like TXA709, represents a promising new frontier in the fight against antimicrobial resistance. Their unique mode of action and demonstrated efficacy against MDR pathogens position them as valuable candidates for further clinical development.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The 2,6-difluorobenzamide (B103285) motif is considered a key element for potent inhibition of the FtsZ allosteric site. nih.gov Future research will continue to focus on the rational design and synthesis of new analogues to enhance both potency and selectivity. Structure-activity relationship (SAR) studies have been instrumental in guiding these efforts. nih.govresearchgate.net

Key areas of chemical modification include:

The 3-position substituent: The hydroxyl group of 2,6-Difluoro-3-hydroxybenzamide serves as a crucial anchor point for introducing a variety of side chains via an ether linkage. researchgate.netnih.gov Research has shown that modifying the alkoxy group at this position significantly impacts antibacterial activity. For instance, derivatives with chloroalkoxy, bromoalkoxy, and other alkyloxy groups have exhibited potent activity against Bacillus subtilis and Staphylococcus aureus. nih.gov

Heterocyclic Scaffolds: Linking diverse heterocyclic rings to the 2,6-difluorobenzamide core through a methylenoxy bridge has yielded compounds with promising antibacterial profiles against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.govresearchgate.net Investigating different heterocyclic systems, such as 1,2,3-triazoles and oxadiazoles, has shown that the nature of the central ring influences biological activity. mdpi.com

Conformational Control: The presence of two fluorine atoms at positions 2 and 6 induces a non-planar conformation of the benzamide (B126) ring, which is crucial for optimal binding to the FtsZ allosteric pocket. nih.gov This non-planarity facilitates key hydrophobic interactions with residues like Val203 and Val297. nih.gov Future designs will likely leverage fluorine's role as a conformational control element to refine the inhibitor's fit within the binding site.

By systematically exploring these chemical spaces, researchers aim to develop analogues with sub-micromolar inhibitory concentrations against a broader spectrum of pathogens, including challenging Gram-negative bacteria.

Exploration of New Biological Targets beyond FtsZ

Currently, the antibacterial mechanism of 2,6-difluorobenzamide derivatives is overwhelmingly attributed to the inhibition of FtsZ. nih.govnih.gov This protein is a highly attractive target because it is essential for the viability of most bacteria and is highly conserved, yet it possesses significant structural differences from its eukaryotic counterpart, tubulin, which minimizes the potential for host cell toxicity. nih.govmdpi.com

The primary binding site for this class of inhibitors is the allosteric interdomain cleft (IDC) of FtsZ, which is less conserved than the GTP-binding site, further enhancing selectivity. frontiersin.org The extensive research focus on FtsZ is supported by consistent observations of bacterial cell elongation or enlargement upon treatment, a hallmark of disrupted cell division. nih.gov

To date, there is limited evidence in the scientific literature suggesting that researchers are actively exploring or have identified alternative biological targets for this compound and its analogues. The specificity for FtsZ appears to be a defining characteristic of this compound class. Future work may involve comprehensive proteomic or genetic screening to definitively rule out significant off-target effects or to uncover secondary mechanisms that might contribute to their antibacterial action, especially in the context of resistance development. However, the current research trajectory remains firmly centered on optimizing interactions with FtsZ.

Development of Combination Therapies

To combat the rise of antibiotic resistance and enhance therapeutic efficacy, combining FtsZ inhibitors with existing antibiotics is a promising strategy. patsnap.comnih.gov This approach can lead to synergistic effects, where the combined activity is greater than the sum of the individual agents, and can potentially restore the effectiveness of older antibiotics. nih.govresearchgate.net

Research has demonstrated the potential for synergy between FtsZ inhibitors and other classes of antibiotics:

With β-lactams: A quinoline-based FtsZ inhibitor showed strong synergistic effects when combined with β-lactam antibiotics against resistant strains of S. aureus. researchgate.net Similarly, oxazole (B20620) benzamide FtsZ inhibitors have displayed synergy with β-lactams against Klebsiella pneumoniae. bohrium.com The rationale is that by inhibiting cell division, FtsZ inhibitors may make bacteria more susceptible to agents that target cell wall synthesis.

With Vancomycin (B549263): The FtsZ inhibitor celastrol (B190767) has been shown to act synergistically with vancomycin against vancomycin-resistant enterococci (VRE), both in laboratory tests and in a Galleria mellonella infection model. nih.gov This suggests that disrupting Z-ring formation can lower the concentration of vancomycin needed to be effective.

With Efflux Pump Inhibitors: The effectiveness of some 2,6-difluorobenzamide analogues against Gram-negative bacteria is limited because they are substrates for efflux pumps like AcrAB-TolC. bohrium.comnih.gov Combining these FtsZ inhibitors with efflux pump inhibitors enhances their potency, representing a viable strategy to overcome this resistance mechanism and broaden their spectrum of activity. bohrium.com

Future studies will likely focus on systematically evaluating various combinations to identify the most effective pairings against a wide range of priority pathogens and to understand the underlying mechanisms of synergy.

Advanced Computational Approaches for Rational Design

Computational methods are integral to the modern drug discovery pipeline for this compound analogues. nih.gov These approaches accelerate the design-synthesis-test cycle by predicting how structural modifications will affect binding affinity and biological activity.

Key computational techniques employed include:

Molecular Docking: This method is widely used to simulate the binding of benzamide derivatives into the allosteric pocket of FtsZ. nih.govrsc.org Docking studies have confirmed the critical importance of hydrogen bonds between the inhibitor's carboxamide group and FtsZ residues (Val207, Leu209, and Asn263) and hydrophobic interactions involving the difluoroaromatic ring. nih.gov These simulations guide the design of new analogues with optimized interactions.

Conformational Analysis: Computational analysis has revealed that the fluorine atoms on the benzamide ring force it into a non-planar conformation, which is essential for its inhibitory activity. nih.gov Understanding the preferred conformations of different analogues helps in designing molecules that are pre-organized for binding.

Virtual Screening: Large chemical libraries can be computationally screened to identify new compounds that are predicted to bind to the FtsZ target site, providing novel starting points for synthesis. rsc.org

Future computational work will likely involve more sophisticated techniques like molecular dynamics simulations to study the dynamic behavior of the inhibitor-protein complex over time and free energy calculations to more accurately predict binding affinities. These advanced methods will further refine the rational design of next-generation FtsZ inhibitors.

Translational Research towards Clinical Applications

The ultimate goal of research on this compound derivatives is their translation into clinically useful antibacterial drugs. nih.gov The journey from a promising laboratory compound to a marketed therapeutic involves extensive preclinical and clinical development.

A significant milestone in this area is the advancement of TXA709, a prodrug of the potent FtsZ inhibitor TXA707 (a 2,6-difluorobenzamide derivative). nih.gov TXA709 was specifically designed to improve pharmacokinetic properties for in vivo use and has entered clinical trials as a promising candidate against MRSA. bohrium.comnih.gov This demonstrates a clear translational pathway for this class of compounds.

The preclinical development phase for new analogues focuses on:

Evaluating in vivo efficacy in animal models of infection.

Assessing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

Determining safety and toxicity profiles.

Reports from organizations like the World Health Organization (WHO) that track antibacterial agents in development highlight FtsZ inhibitors as an important class of novel agents being pursued. un.org The successful progression of compounds like TXA709 provides crucial validation for FtsZ as a clinical target and paves the way for other optimized 2,6-difluorobenzamide derivatives to move from the research laboratory toward clinical application to address the urgent threat of antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-difluoro-3-hydroxybenzamide?

- Methodology : A common approach involves reacting mesylated intermediates (e.g., compound 14 in ) with this compound under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 16 hours). The reaction mixture is purified via flash chromatography or crystallization .

- Key Considerations : Ensure anhydrous conditions and precise stoichiometry to avoid side reactions. Monitor reaction progress using TLC or HPLC.

Q. How is this compound purified after synthesis?

- Methodology : Post-synthesis, purification typically involves flash chromatography on silica gel with gradients of ethyl acetate/hexanes. Crystallization from ethanol or methanol is also effective for high-purity yields .

- Validation : Confirm purity via ¹H-NMR (e.g., methyl group shifts at 4.15–4.37 ppm for derivatives) and LC-MS .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and functional group integrity (e.g., distinguishing 1- vs. 2-methyl tetrazole derivatives via methyl shifts) .

- TLC/HPLC : Monitor reaction progress and detect by-products (e.g., lipophilic side products in ) .

Advanced Research Questions

Q. How can researchers address unexpected side products during condensation reactions involving this compound?

- Methodology :

- By-Product Analysis : Use preparative TLC or HPLC to isolate side products. For example, observed higher Rf spots indicative of lipophilic by-products, which were characterized via mass spectrometry .

- Optimization : Adjust reaction temperature (e.g., reduce from 80°C to 50°C) or solvent polarity (DMF vs. THF) to suppress undesired pathways .

Q. What computational strategies predict the biological interactions of this compound derivatives?

- Methodology :

- Docking Studies : Use tools like Glide (Schrödinger) for systematic ligand-receptor docking. Glide’s OPLS-AA force field and Monte Carlo sampling improve pose prediction accuracy (RMSD <1 Å in ~50% of cases) .

- SAR Analysis : Correlate substituent effects (e.g., fluorine position) with antibacterial activity using molecular dynamics and free-energy calculations .

Q. How does regioselectivity impact the synthesis of tetrazole derivatives from this compound?

- Methodology :

- Intermediate Trapping : Dehydrate nitrile intermediates (e.g., compound 18 in ) with TFAA to form tetrazoles. Methylation of tetrazole rings (e.g., compounds 23 and 24) requires precise control of stoichiometry to favor 1- or 2-substituted products .

- Validation : Use ¹H-NMR to distinguish isomers (e.g., 4.15 ppm for 1-methyl vs. 4.37 ppm for 2-methyl tetrazoles) .

Q. What safety protocols are essential when handling reactive intermediates in this compound synthesis?

- Methodology :

- Mesylation Risks : Use fume hoods and PPE (gloves, goggles) during mesyl chloride reactions. Quench excess reagent with ice-cold water to prevent exothermic decomposition .

- Waste Management : Neutralize acidic/by-product streams with sodium bicarbonate before disposal .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports quantitative yields for compound 2, while notes incomplete reactions. Resolution: Optimize coupling agents (e.g., HOBt/EDC vs. CDI) and monitor reagent freshness .

- By-Product Formation : Lipophilic by-products in suggest competing alkylation pathways. Mitigation: Use bulky bases (e.g., DIPEA) to sterically hinder side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.